N-(2-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea
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Overview
Description
N-(2-fluorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This specific compound features a fluorobenzyl group and a methoxy-methylphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 2-fluorobenzylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with different functional groups, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea
- N-(2-fluorobenzyl)-N’-(2-methoxyphenyl)urea
- N-(2-fluorobenzyl)-N’-(2-methylphenyl)urea
Uniqueness
N-(2-fluorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea is unique due to the presence of both a fluorobenzyl group and a methoxy-methylphenyl group. These functional groups can influence the compound’s reactivity, stability, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-7-8-15(21-2)14(9-11)19-16(20)18-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEJTVNCHZLDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793575 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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